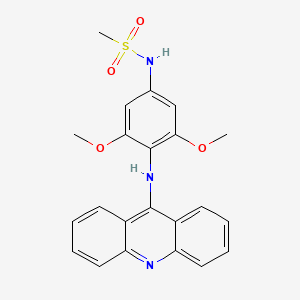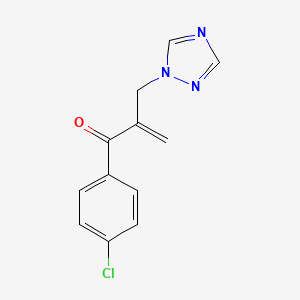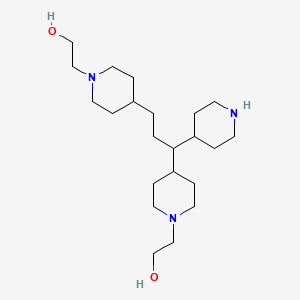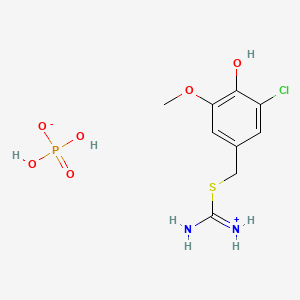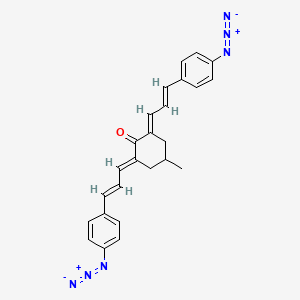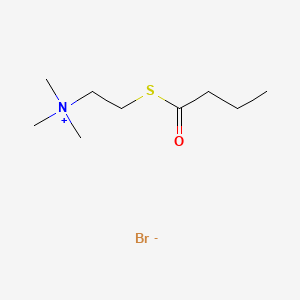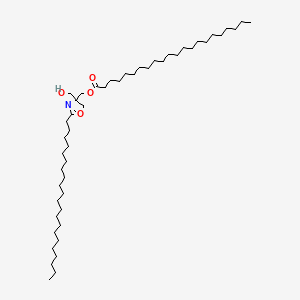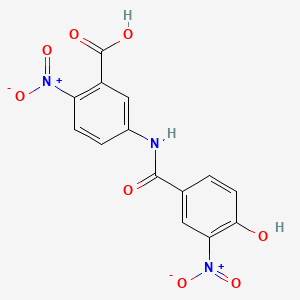
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid: is a complex organic compound characterized by the presence of nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzoic acid derivative, followed by amide formation and further nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s ability to undergo redox reactions makes it useful in biological assays and studies related to oxidative stress and cellular metabolism.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes or pathways.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Uniqueness
Compared to similar compounds, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its dual nitro groups and hydroxyl group make it particularly versatile for various applications.
Properties
CAS No. |
85136-66-9 |
|---|---|
Molecular Formula |
C14H9N3O8 |
Molecular Weight |
347.24 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-nitrobenzoyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H9N3O8/c18-12-4-1-7(5-11(12)17(24)25)13(19)15-8-2-3-10(16(22)23)9(6-8)14(20)21/h1-6,18H,(H,15,19)(H,20,21) |
InChI Key |
KARHQWSVPLKNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



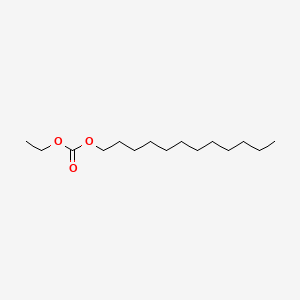

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

